3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole
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Overview
Description
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a difluoromethyl group, a methyl group, and a 2-methylbenzoyl group attached to the pyrazole ring. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of organic molecules, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating reagents, such as difluoromethyl iodide or difluoromethyl sulfone, in the presence of a base.
Benzoylation: The 2-methylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control reaction conditions more precisely .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the benzoyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The benzoyl group may contribute to the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its interactions with key molecular pathways involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
3-difluoromethyl benzoxazole-2-thiones: These compounds also contain a difluoromethyl group and exhibit similar biological activities.
2,3-dimethoxy and 3-acetoxy-2-methyl benzamides: These compounds share structural similarities and are used in similar applications.
Uniqueness
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and benzoyl groups enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
2758006-55-0 |
---|---|
Molecular Formula |
C13H12F2N2O |
Molecular Weight |
250.2 |
Purity |
97 |
Origin of Product |
United States |
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